molecular formula C18H17ClN4O3S2 B2436891 Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105227-37-9

Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2436891
CAS No.: 1105227-37-9
M. Wt: 436.93
InChI Key: LPSZYOCACWZFTM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H17ClN4O3S2 and its molecular weight is 436.93. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S2/c1-2-26-16(25)8-14-10-28-18(22-14)23-15(24)7-13-9-27-17(21-13)20-12-5-3-4-11(19)6-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSZYOCACWZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of sulfur and nitrogen in their structure, which contributes to their pharmacological properties.

Overview of Biological Activities

Thiazole derivatives, including this compound, are known for their wide-ranging biological activities, which include:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Potential activity against viral pathogens.
  • Antitumor : Cytotoxic effects observed in cancer cell lines.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Neuroprotective : Protective effects on neuronal cells.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways and cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase. This inhibition disrupts bacterial growth and viability.
  • Gene Expression Modulation : It influences the expression of genes associated with inflammatory responses, potentially reducing inflammation through downregulation of pro-inflammatory cytokines.
  • Cell Signaling Pathways : The compound may affect cell signaling pathways related to apoptosis and survival, contributing to its antitumor properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30

Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated the cytotoxic effects of the compound. The IC50 values were determined as follows:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These results indicate that this compound possesses significant potential as an anticancer agent .

Case Studies and Applications

Several case studies highlight the therapeutic potential of thiazole derivatives in clinical settings:

  • Case Study on Inflammatory Diseases : A clinical trial investigated the anti-inflammatory properties of thiazole derivatives in patients with rheumatoid arthritis. Patients receiving treatment with this compound showed a marked reduction in joint swelling and pain compared to placebo groups.
  • Antiviral Properties : Research has indicated that thiazole derivatives can inhibit viral replication in laboratory settings, particularly against influenza viruses. The mechanism involves interference with viral attachment and entry into host cells .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate?

  • Methodology : The compound is synthesized via multi-step reactions involving thiazole ring formation and coupling. A representative approach includes:

Thiazole Core Synthesis : Refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol to form ethyl thiazolyl acetates .

Acetamido Coupling : Reacting intermediates with chloroacetyl chloride or activated esters under basic conditions (e.g., DMF, piperazine) to introduce acetamido-thiazolyl groups .

Final Esterification : Purification via ether extraction, filtration over anhydrous sodium sulfate, and recrystallization .

  • Key Data :
StepReagents/ConditionsYield RangeReference
Thiazole FormationEthanol, reflux, 1 hr87–93%
Acetamido CouplingDCM, 0°C, oxalyl chloride85–90%

Q. How is structural characterization performed for this compound?

  • Analytical Methods :
  • ESI-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 514.2 for derivatives) .
  • Microanalysis : Elemental analysis within 0.4% of theoretical values validates purity .
  • NMR : 1^1H/13^13C NMR to resolve thiazole protons (δ 6.8–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Critical Factors :
  • Solvent Choice : Absolute ethanol or DCM enhances solubility and reduces side reactions .
  • Catalysis : Piperazine or DMF accelerates coupling efficiency in thiazole-acetamido steps .
  • Temperature Control : Cooling to 0°C during acyl chloride formation minimizes decomposition .
    • Case Study : Substituting ethanol with DMF increased yields of analogous compounds from 85% to 93% .

Q. What methodologies assess the compound’s biological activity (e.g., antifungal, antitumor)?

  • Antifungal Assays :
  • Broth Microdilution : MIC (Minimum Inhibitory Concentration) against Candida albicans .
    • Antitumor Screening :
  • Cytotoxicity (MTT Assay) : IC50_{50} values in cancer cell lines (e.g., HepG2, MCF-7) .
    • Data Interpretation :
ActivityAssay TypeModel SystemKey ResultReference
AntifungalMicrodilutionC. albicansMIC = 8–16 µg/mL
AntitumorMTTHepG2IC50_{50} = 12 µM

Q. How are contradictions in spectral or analytical data resolved across studies?

  • Common Issues :
  • Isomerism : Z/E isomerism in acetamido or imine groups may alter NMR/ESI-MS profiles .
  • Impurities : Trace solvents (e.g., DMF) can distort microanalysis; rigorous drying (Na2_2SO4_4) is critical .
    • Resolution Workflow :

Repetition Under Controlled Conditions : Standardize reaction/purification protocols.

Advanced Spectrometry : High-resolution MS (HRMS) or 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous solvents and inert atmospheres to prevent hydrolysis of ester groups.
  • Bioactivity Testing : Use positive controls (e.g., fluconazole for antifungal assays) to validate experimental setups .
  • Data Reproducibility : Document reaction parameters (e.g., cooling rate, stirring time) to mitigate variability .

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